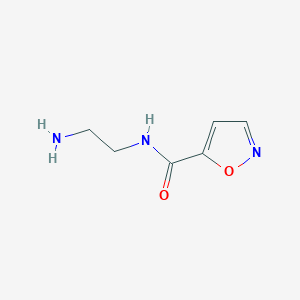

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide is a representative silane coupling agent. Silane coupling agents play a crucial role in bridging organic polymers and inorganic materials, enhancing various properties such as mechanical strength, electrical performance, water resistance, and aging resistance. This compound finds applications in diverse fields, including rubber, plastics, glass fibers, coatings, adhesives, and sealants.

Preparation Methods

The synthesis of N-(2-aminoethyl)-1,2-oxazole-5-carboxamide involves the reaction of 1,2-oxazole-5-carboxylic acid with ethylenediamine. Here’s a synthetic route:

Reaction: Ethylenediamine reacts with 1,2-oxazole-5-carboxylic acid.

Conditions: The reaction typically occurs at elevated temperatures (around 120°C) in a suitable solvent.

Product: this compound is formed.

Chemical Reactions Analysis

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide can participate in various chemical reactions:

Hydrolysis: Reacts with water to form the corresponding silanol and ethylenediamine.

Condensation: Undergoes condensation reactions with other silanes or siloxanes.

Functionalization: Can be grafted onto surfaces (e.g., glass fibers, silica gel) to improve adhesion and compatibility.

Common reagents include silane coupling agents, solvents, and catalysts.

Scientific Research Applications

This compound has diverse applications:

Polymer Composites: Enhances the mechanical properties of composite materials.

Glass Fiber Treatment: Improves adhesion between glass fibers and resin matrices.

Textile Finishing: Used as a textile treatment agent.

Drug Delivery: Functionalized mesoporous silica (SBA-15) incorporating N-(2-aminoethyl)-1,2-oxazole-5-carboxamide can control drug release.

Mechanism of Action

The exact mechanism of action depends on the specific application. the compound’s amino and oxazole moieties likely contribute to its reactivity and bonding capabilities.

Comparison with Similar Compounds

While N-(2-aminoethyl)-1,2-oxazole-5-carboxamide is unique in its structure, similar silane coupling agents include [3-(2-aminoethylamino)propyl]trimethoxysilane and related derivatives . These compounds share the ability to enhance material properties and promote adhesion.

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C6H9N3O2/c7-2-4-8-6(10)5-1-3-9-11-5/h1,3H,2,4,7H2,(H,8,10) |

InChI Key |

WJLJRRABKPMKAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)C(=O)NCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)